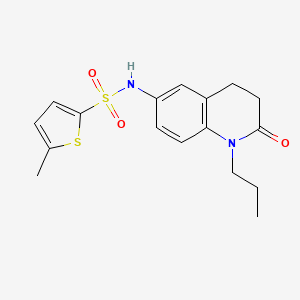

5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

The compound 5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene ring linked to a 1-propyl-substituted tetrahydroquinolinone scaffold. Its molecular formula is C₁₇H₂₁N₃O₃S₂, with a molecular weight of 379.49 g/mol (calculated based on standard atomic weights). The structural complexity of this compound arises from the fusion of a sulfonamide-functionalized thiophene moiety with a partially saturated quinolinone system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

5-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-3-10-19-15-7-6-14(11-13(15)5-8-16(19)20)18-24(21,22)17-9-4-12(2)23-17/h4,6-7,9,11,18H,3,5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUIJPANYAAWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₉N₃O₂S

- Molecular Weight : 303.39 g/mol

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential. In vitro assays have demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens such as Escherichia coli and Staphylococcus aureus.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases and proteases involved in cellular signaling pathways. The mechanism involves binding to the active site of these enzymes, thus preventing substrate access and subsequent enzymatic activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their function.

- Signal Transduction Modulation : It may influence cellular pathways related to inflammation and cancer progression by modulating signaling cascades.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that the compound exhibited significant bactericidal activity, particularly against multidrug-resistant strains.

"The compound demonstrated a potent inhibitory effect against resistant strains of E. coli, suggesting its potential as a therapeutic agent in combating antibiotic resistance" .

Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects, the compound was tested on various cancer cell lines using MTT assays. The results showed that it induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| Normal Fibroblasts | >50 |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ primarily in the substituents on the tetrahydroquinolinone nitrogen and the presence/absence of the thiophene sulfonamide group. Key comparisons include:

Table 1: Structural and Molecular Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| Target Compound | - | C₁₇H₂₁N₃O₃S₂ | 379.49 | 1-propyl, thiophene-2-sulfonamide |

| BG13465 (A2Bchem) | 922005-97-8 | C₁₄H₁₅N₃O₃S₂ | 337.41 | 1-H (no alkyl substitution) |

| 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | - | C₁₅H₁₇N₃O₃S₂ | 351.44 | 1-methyl |

| Thiophene-2-sulfonamide (PI-29805) | 6339-87-3 | C₄H₅NO₂S₂ | 163.22 | Base thiophene sulfonamide |

Key Observations :

- Substituent Impact : The 1-propyl group in the target compound increases molecular weight and lipophilicity compared to BG13465 (1-H) and the methyl-substituted analog . This may enhance membrane permeability but reduce aqueous solubility.

Crystallographic and Packing Behavior

For example:

- SHELX Refinement : The SHELX suite (e.g., SHELXL) is frequently employed for small-molecule refinement, suggesting that structural data for related compounds may rely on this software .

- Packing Similarity : Mercury’s Materials Module enables comparison of intermolecular interactions (e.g., hydrogen bonds, π-stacking) in sulfonamide-containing crystals. The 1-propyl group in the target compound could introduce steric effects, altering packing patterns compared to smaller substituents (e.g., methyl or hydrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.